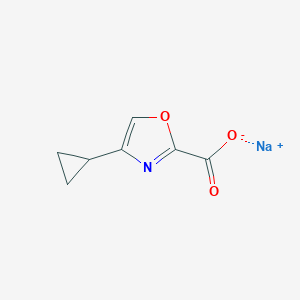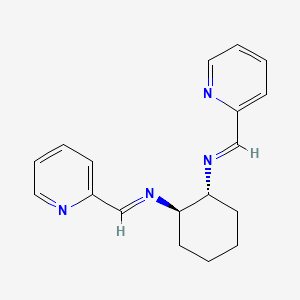
(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane
Übersicht
Beschreibung
(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane, commonly known as [Fe(1,2-bis(pyrid-2-yl)ethylene-diamine)3]2+, is a coordination complex of iron (II) with a tridentate ligand. This compound has gained significant attention in the field of bioinorganic chemistry due to its unique structural and electronic properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane is based on its ability to bind to metal ions and form stable complexes. The tridentate ligand coordinates with the metal ion in a bidentate manner, leaving one pyridine nitrogen uncoordinated. This uncoordinated nitrogen can act as a Lewis base, facilitating the binding of other molecules to the complex. The resulting complex can then catalyze various reactions, depending on the nature of the metal ion and the ligand.
Biochemical and Physiological Effects
(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane is its versatility. It can be used as a model system for various metalloproteins and can catalyze a wide range of reactions. Additionally, it is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane. One area of interest is the development of new catalysts based on this compound. Researchers are also exploring its potential as an anticancer agent and as a tool for studying metalloproteins. Additionally, there is interest in improving its stability in aqueous solutions to make it more accessible for use in biological systems. Finally, researchers are exploring the use of this compound in the development of new materials, such as sensors and electronic devices.
Synthesemethoden
The synthesis of [Fe(1,2-bis(pyrid-2-yl)ethylene-diamine)3]2+ involves the reaction of iron ((1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane) sulfate with 1,2-bis(pyrid-2-yl)ethylene-diamine in the presence of a base. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of the product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane has been extensively studied for its potential applications in various fields of research. In bioinorganic chemistry, this compound has been used as a model system to study the mechanism of action of metalloproteins. It has been shown to mimic the active sites of various enzymes, including cytochrome c oxidase and ribonucleotide reductase. Additionally, it has been used as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-N-[(1R,2R)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIMTYRAXWNXFU-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane | |
CAS RN |
284497-48-9 | |
| Record name | 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2681728.png)
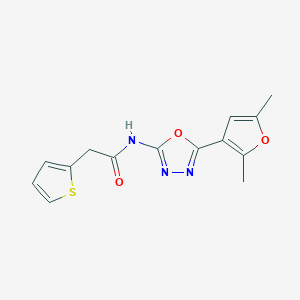

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2681732.png)

![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2681735.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)
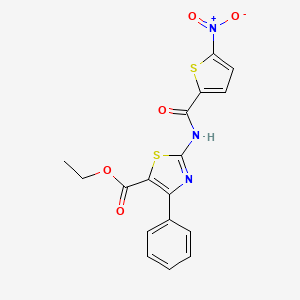
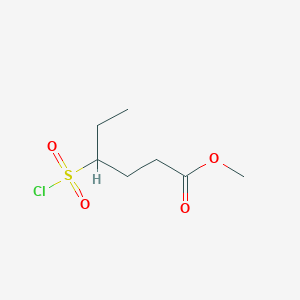
![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2681740.png)
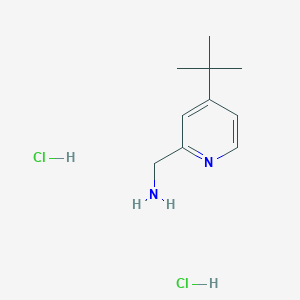
![2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2681745.png)
